(3-Bromo-2-fluorophenyl)(pyridin-2-YL)methanone
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Overview
Description
(3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone is an aromatic ketone that features both bromine and fluorine substituents on a phenyl ring, along with a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-fluorobenzaldehyde and pyridin-2-ylmethanone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
Procedure: The 3-bromo-2-fluorobenzaldehyde is reacted with pyridin-2-ylmethanone under the specified conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone
- (3-Bromo-2-fluorophenyl)(pyridin-3-yl)methanone
- (3-Bromo-2-fluorophenyl)(pyridin-4-yl)methanone
Uniqueness
(3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring and the presence of the pyridin-2-yl group. This unique structure can result in distinct electronic properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H7BrFNO |
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Molecular Weight |
280.09 g/mol |
IUPAC Name |
(3-bromo-2-fluorophenyl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C12H7BrFNO/c13-9-5-3-4-8(11(9)14)12(16)10-6-1-2-7-15-10/h1-7H |
InChI Key |
YXVOJGFWPJGGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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